Cas no 104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI))
![2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) structure](https://it.kuujia.com/scimg/cas/104778-23-6x500.png)
104778-23-6 structure
Nome del prodotto:2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
Numero CAS:104778-23-6
MF:C38H40N2O7
MW:636.733410835266
CID:1149285
2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
- Rodiasine,O12-demethyl-O12'-methyl-15-oxo-
- (+)-Pseudoxandrinine
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,[4aR-(4aR*,16aR*)]-
- Pseudoxandrinine
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9C
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one, 3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-, (4aR,16aR)- (9CI)
-
- Inchi: 1S/C38H40N2O7/c1-39-13-11-22-18-31(44-4)32-20-25(22)28(39)16-21-7-10-30(43-3)27(15-21)26-17-24(8-9-29(26)41)36(42)35-34-23(12-14-40(35)2)19-33(45-5)37(46-6)38(34)47-32/h7-10,15,17-20,28,35,41H,11-14,16H2,1-6H3
- Chiave InChI: OUSQOTNZRASOJV-UHFFFAOYSA-N
- Sorrisi: COC1C2=CC3C(CC4C=C(C5C(O)=CC=C(C(C6C7C(=CC(=C(C=7O2)OC)OC)CCN6C)=O)C=5)C(OC)=CC=4)N(C)CCC=3C=1
Proprietà calcolate
- Massa esatta: 272.08309
- Massa monoisotopica: 636.284
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 47
- Conta legami ruotabili: 4
- Complessità: 1080
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 89.9A^2
Proprietà sperimentali
- Densità: 1.230±0.06 g/cm3(Predicted)
- Punto di ebollizione: 784.5±60.0 °C(Predicted)
- PSA: 52.54
- pka: 7.56±0.20(Predicted)
2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Letteratura correlata
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)) Prodotti correlati
- 869535-75-1(1-(naphthalen-2-yl)methylcyclopropan-1-amine)
- 68831-78-7(Antheraxanthin)
- 2034501-66-9(4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzene-1-sulfonamide)
- 2137979-79-2(Ethyl 4-cyclobutyl-2-formylfuran-3-carboxylate)
- 41192-89-6(4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline)
- 1548378-92-2(2,2-difluoro-2-(pyrazin-2-yl)ethan-1-amine)
- 1806559-30-7(3-Bromo-1-(2-ethyl-6-(trifluoromethyl)phenyl)propan-1-one)
- 213748-10-8(1H-Pyrazole-4-carboxaldehyde, 3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-)
- 2171517-35-2(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid)
- 261762-36-1(6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
